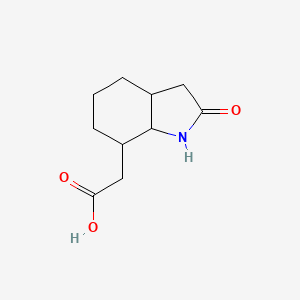

octahydro-2-oxo-1H-Indole-7-acetic acid

Description

Structure

2D Structure

Properties

Molecular Formula |

C10H15NO3 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

2-(2-oxo-1,3,3a,4,5,6,7,7a-octahydroindol-7-yl)acetic acid |

InChI |

InChI=1S/C10H15NO3/c12-8-4-6-2-1-3-7(5-9(13)14)10(6)11-8/h6-7,10H,1-5H2,(H,11,12)(H,13,14) |

InChI Key |

YEAWRGPCQQLIAW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CC(=O)NC2C(C1)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Octahydro 2 Oxo 1h Indole 7 Acetic Acid and Structural Analogues

Synthetic Approaches to Octahydro-1H-Indole Carboxylic Acid Scaffolds

The construction of the octahydro-1H-indole carboxylic acid framework is a crucial step in accessing the target molecule and its derivatives. This saturated heterocyclic system is a valuable scaffold in medicinal chemistry. chemistryviews.orgontosight.ai Various synthetic routes have been developed, often starting from readily available precursors.

One common strategy involves the hydrogenation of indole-based precursors. Catalysts such as palladium, platinum, ruthenium, or nickel are frequently employed for the reduction of the aromatic indole (B1671886) ring to the saturated octahydroindole system. ontosight.aigoogle.com For instance, the synthesis of (2S, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid can be achieved through the hydrogenation of a cyclized intermediate using a Pd/C catalyst in glacial acetic acid. google.com

Another approach begins with substituted cyclohexanes. For example, processes have been developed for the preparation of (2S, 3aR, 7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride, an intermediate for the drug trandolapril, starting from (1S, 2S)-2-[((S)-1-phenylethyl)amino]cyclohexyl)methanol. google.com Similarly, trans-fused octahydroisoindole-1-carboxylic acids have been constructed from methyl trans-2-(hydroxymethyl)cyclohexane-1-carboxylate, which is derived from cis-cyclohexane-1,2-dicarboxylic anhydride. researchgate.net

Multigram quantities of chiral octahydroindole scaffolds have been synthesized in two steps from indoline (B122111), incorporating protected amino and carboxylic acid groups designed for library synthesis in drug discovery. researchgate.net A novel method for synthesizing (2S, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid involves a reaction between 1-(1-cyclohexen-1-yl)-pyrrolidine and 3-halo-L-serine, followed by cyclization and hydrogenation. google.com This two-step building-block reaction proceeds under relatively mild conditions. google.com

| Starting Material | Key Steps | Catalyst/Reagents | Product |

| Indoline | N-protection, functionalization | Boc-anhydride, etc. | Chiral octahydroindole scaffolds |

| (1S, 2S)-2-[((S)-1-phenylethyl)amino]cyclohexyl)methanol | Cyclization, deprotection | Various | (2S, 3aR, 7aS)-octahydro-1H-indole-2-carboxylic acid |

| 1-(1-cyclohexen-1-yl)-pyrrolidine & 3-halo-L-serine | Condensation, cyclization, hydrogenation | HCl, Pd/C | (2S, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid |

Preparation Strategies for 2,3-Dihydro-2-oxo-1H-indole-7-acetic Acid and its Esters

The synthesis of 2,3-dihydro-2-oxo-1H-indole acetic acids, also known as oxindole (B195798) acetic acids, often starts from isatin (B1672199) or substituted anilines. While the direct synthesis of the 7-acetic acid isomer is specific, general methods for related isomers, such as the 3-acetic acid derivative, provide insight into applicable strategies.

One strategy involves the functionalization of the oxindole ring. For example, 2,3-dihydro-2-oxo-1H-indole-3-acetic acid is known as a metabolite of indole-3-acetic acid. biosynth.com In seedlings of Zea mays, indole-3-acetic acid and oxindole-3-acetic acid are metabolized to 2,3-dihydro-7-hydroxy-2-oxo-1H-indole-3-acetic acid-7'-O-beta-D-glucopyranoside, indicating that enzymatic hydroxylation at the C7 position is a feasible transformation. nih.gov This suggests that a chemical synthesis could potentially involve a late-stage C-H activation/hydroxylation at the 7-position of a pre-formed oxindole acetic acid scaffold, followed by further derivatization if needed.

A more direct synthetic approach could involve the Knoevenagel condensation of isatins with compounds containing an active methylene (B1212753) group, such as cyanoacetic acid or its esters. nih.gov This is a common method for introducing a side chain at the C3 position of the oxindole ring. To achieve a 7-acetic acid derivative, one would need to start with a precursor that already contains the acetic acid moiety or a precursor to it at the 7-position of the aniline (B41778) or isatin starting material.

Another general approach is the reduction of corresponding indoles that contain acceptor groups which activate the indole ring for reduction. nih.gov This method can be used to obtain 2,3-dihydroindoles from their indole counterparts. nih.gov

| Precursor | Key Reaction | Reagents | Product Type |

| Isatins | Knoevenagel Condensation | Cyanoacetic acid, Triethylamine (B128534) | (2-oxoindolin-3-ylidene)acetic acid derivatives |

| Indole-3-acetic acid | Enzymatic Oxidation/Hydroxylation | Zea mays enzymes | 7-Hydroxyoxindole-3-acetic acid glucoside |

| Substituted Anilines | Sandmeyer Method | Various | Substituted Isatins |

Base-Induced Condensation Reactions in Oxindole Acetic Acid Synthesis

Base-induced condensation reactions are fundamental in building the carbon skeleton of oxindole acetic acid derivatives, particularly for introducing the acetic acid side chain at the C3 position. The Knoevenagel condensation is a prominent example.

This reaction involves the condensation of an active methylene compound with a carbonyl group, typically catalyzed by a base like piperidine. umich.edunih.gov In the context of oxindoles, isatin (which has a ketone at C3) or oxindole itself can be reacted with aldehydes or ketones. umich.edu For instance, the condensation of isatins with cyanoacetic acid in the presence of triethylamine is a key step in synthesizing various melatonin (B1676174) receptor ligands. nih.gov The resulting ylidene product can then be further manipulated.

Aldol-type condensations are also employed. Alternative methods for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles involve the aldol (B89426) condensation of 3H-indol-3-ones with carbonyl compounds. nih.gov An innovative one-pot approach uses potassium cyanide as a base to catalyze the initial aldol condensation between an ortho-nitroacetophenone and an aldehyde, which is then followed by a cascade cyclization to form the oxindole ring system. nih.gov

These base-catalyzed methods are powerful for creating the C3-substituted oxindole core. To synthesize a 7-acetic acid derivative, these condensation strategies would typically be applied to a starting oxindole or isatin that already bears the acetic acid group at the 7-position.

| Carbonyl Compound | Active Methylene Compound/Nucleophile | Base Catalyst | Reaction Type |

| Isatin derivatives | Cyanoacetic acid | Triethylamine | Knoevenagel Condensation |

| Benzaldehyde derivatives | Oxindole | Piperidine | Knoevenagel Condensation |

| Ortho-nitroacetophenones | Aldehydes | Potassium Cyanide | Aldol Condensation |

Reductive Amination Pathways for Octahydroindole Ring Systems

Reductive amination is a versatile and widely used method for forming amines from carbonyl compounds (aldehydes or ketones). wikipedia.orgmasterorganicchemistry.com This reaction is crucial for constructing the heterocyclic ring of octahydroindoles, where an intramolecular version of the reaction can be a key ring-closing step.

The process involves two main steps: the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by the reduction of this intermediate. youtube.com A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common because they are mild enough not to reduce the starting aldehyde or ketone but are effective at reducing the iminium ion intermediate. masterorganicchemistry.comyoutube.com This selectivity allows the reaction to be performed in a single pot. youtube.com

In the synthesis of octahydroindole ring systems, a typical strategy involves a precursor containing both a ketone/aldehyde and an amine functionality separated by a suitable carbon chain. Acid catalysis facilitates the intramolecular iminium ion formation, which is then reduced to yield the bicyclic octahydroindole. Catalyst-controlled reductive amination, using transition metals like ruthenium or iridium, offers a more selective approach. jocpr.com Direct reductive amination, which streamlines the process into a one-pot synthesis without pre-forming imine intermediates, improves atom economy and is attractive for creating diverse amine libraries. jocpr.com

| Carbonyl Precursor | Amine Precursor | Reducing Agent | Key Feature |

| Aldehyde/Ketone | Primary/Secondary Amine | NaBH3CN | Selectively reduces iminium ion |

| Aldehyde/Ketone | Primary/Secondary Amine | NaBH(OAc)3 | Alternative to NaBH3CN, avoids cyanide |

| Dicarbonyl compound | Ammonia source | H2, Pd/C | Catalytic hydrogenation |

Stereoselective Synthesis and Diastereomeric Control in Octahydro-1H-Indole Derivatives

Achieving stereochemical control is a significant challenge and a critical aspect in the synthesis of complex molecules like octahydro-1H-indole derivatives, as the biological activity of stereoisomers can vary dramatically.

Several strategies have been developed to control the stereochemistry during the formation of the octahydroindole ring. One method involves a domino aza-Piancatelli rearrangement/intramolecular Diels-Alder reaction, which can construct an angularly fused 5-6-5 aza-tricyclic framework in a highly stereoselective manner, yielding products with six contiguous stereogenic centers. nih.gov

Another powerful technique is the use of chiral auxiliaries or catalysts. The first stereoselective synthesis of both enantiomers of octahydroindole-2-phosphonic acid (OicP) was achieved via a dynamic kinetic resolution of a racemic γ-keto acid using (R)- and (S)-phenylglycinol. chemistryviews.org This step forms enantiomerically pure cis-fused bicyclic pyrrolidine-2-ones. The subsequent addition of trimethyl phosphite (B83602) to an N-acyliminium ion intermediate proceeds with high diastereoselectivity. chemistryviews.org

The synthesis of specific stereoisomers, such as (2S, 3aR, 7aS)-octahydro-1H-indole-2-carboxylic acid, often relies on starting with chiral precursors or employing resolution techniques. google.com The inherent stereochemistry of the starting materials guides the formation of the new stereocenters during cyclization and subsequent reactions.

| Method | Key Feature | Stereochemical Outcome | Example Application |

| Domino Reaction | Aza-Piancatelli rearrangement / Intramolecular Diels-Alder | Forms six contiguous stereocenters | Synthesis of angularly fused aza-tricyclics |

| Dynamic Kinetic Resolution | Use of chiral auxiliaries ((R)- and (S)-phenylglycinol) | Separation of enantiomers | Stereoselective synthesis of Octahydroindole-2-phosphonic acid |

| Chiral Precursors | Starting with enantiomerically pure materials | Transfer of chirality | Synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole-2-carboxylic acid |

Modular and Concise Total Synthesis Approaches for Related Indole Scaffolds

Modern organic synthesis emphasizes modularity and conciseness, aiming to build complex molecules through efficient and flexible routes. These principles are evident in recent total syntheses of indole alkaloids and related scaffolds.

A modular approach allows for the synthesis of a library of related compounds by changing one of the starting components or reagents. For instance, a modular route to biologically active indoles has been developed from lignin-derived C2-acetals. nih.gov This method involves functionalization of the acetal, catalytic C-N coupling, and an in situ Schiff-base formation/intramolecular cyclization under mild conditions, providing a sustainable pathway to a variety of indole derivatives. nih.gov

Concise syntheses aim to reduce the number of steps required to reach the target molecule. An iodine-mediated regioselective C2-amination of indoles has been developed as a key step in a concise total synthesis of (±)-folicanthine. rsc.org This strategy allowed the core structure to be assembled in a single cyclization-dimerization step in high yield. rsc.org

Biogenetically patterned total syntheses represent another elegant approach, where the synthetic route mimics the proposed biosynthetic pathway of a natural product. This has been applied to the synthesis of prenylated indole alkaloids like the asperversiamides. rsc.org Such strategies often lead to efficient and stereoselective construction of complex molecular architectures. These advanced synthetic strategies, while applied to other indole targets, provide a blueprint for designing efficient and flexible syntheses of octahydro-2-oxo-1H-indole-7-acetic acid.

Mechanistic Investigations of Reactions Involving Octahydro 2 Oxo 1h Indole 7 Acetic Acid Precursors and Derivatives

Elucidation of Reaction Pathways in Oxindole (B195798) Scaffold Construction

The oxindole core, a bicyclic structure featuring a fused benzene (B151609) and pyrrolidin-2-one ring system, is a prevalent motif in numerous bioactive natural products and synthetic compounds. rsc.orgnih.gov Its construction is a cornerstone for the synthesis of derivatives like octahydro-2-oxo-1H-indole-7-acetic acid. Mechanistic investigations have illuminated several pathways for assembling this important scaffold.

One common strategy involves the intramolecular cyclization of α-halo- or α-aryloxy-substituted anilides. For instance, the intramolecular α-arylation of chloro-substituted anilides mediated by a strong base like potassium tert-butoxide proceeds to form the oxindole ring. rsc.org The mechanism involves the deprotonation of the α-carbon to the amide, followed by an intramolecular nucleophilic aromatic substitution.

Palladium-catalyzed reactions have also emerged as powerful tools for oxindole synthesis. rsc.org Dual-metal approaches, for example using both Ruthenium and Palladium, can facilitate the synthesis of enantioenriched 3,3-disubstituted oxindoles. rsc.org The mechanistic cycle of these catalytic processes often involves oxidative addition of an aryl halide to the palladium(0) catalyst, followed by coordination of the amide, intramolecular carbopalladation or aminopalladation, and subsequent reductive elimination to furnish the oxindole product and regenerate the active catalyst.

Furthermore, base- and metal-free methods have been developed, highlighting the versatility of oxindole synthesis. A reaction promoted by TEMPO (2,2,6,6-tetramethylpiperidine N-oxide) for the C(sp³)–H hydroxylation of 2-oxindoles proceeds under atmospheric air. The proposed mechanism suggests that TEMPO reacts with the enol form of the oxindole, which then reacts with molecular oxygen to generate a superoxide (B77818) anion, leading to the hydroxylated product. juniperpublishers.com

The following table summarizes various synthetic strategies for constructing the oxindole scaffold, which serves as a key precursor.

| Reaction Type | Key Reagents/Catalysts | General Mechanistic Feature | Reference |

|---|---|---|---|

| Intramolecular α-Arylation | Potassium tert-butoxide | Nucleophilic aromatic substitution | rsc.org |

| Dual-Metal Catalysis | Ru- and Pd-based catalysts | Enantioselective allylation | rsc.org |

| C(sp³)–H Hydroxylation | TEMPO, Atmospheric air | Radical mechanism involving enol form | juniperpublishers.com |

| Indium(III)-Catalysed Reaction | In(OTf)₃ | Reaction of 3-diazoindolin-2-ones with indoles | nih.gov |

Studies on Intramolecular Cyclization and Rearrangement Cascades in Indole (B1671886) Systems

The construction of polycyclic systems, such as the octahydro-indole core, often relies on intricate intramolecular cyclization and rearrangement reactions. These cascades are pivotal in building molecular complexity from simpler acyclic or monocyclic precursors. Palladium-catalyzed intramolecular cyclizations are particularly prevalent in indole synthesis. organic-chemistry.orgmdpi.com For example, the cyclization of 2-(1-alkynyl)-N-alkylideneanilines, catalyzed by palladium acetate (B1210297), proceeds through a proposed mechanism involving the formation of a palladium-hydride species. This species then undergoes insertion into the alkyne, followed by a bond rearrangement to form the indole structure. organic-chemistry.org

Another powerful strategy is the intramolecular Larock indole annulation, which can be used to assemble 3,4-, 3,5-, and 3,6-fused tricyclic indoles from alkyne-tethered ortho-iodo- or ortho-bromoanilines using a palladium catalyst system. encyclopedia.pub Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient approach. For instance, N-substituted indoles can be synthesized from 1-(2-alkynylphenyl)ketoxime via a tandem reaction involving a Beckmann rearrangement followed by intramolecular cyclization. mdpi.com

Unusual rearrangements can also occur during cyclization attempts. For example, studies on the synthesis of complex indole alkaloids have revealed unexpected Sommelet-Hauser rearrangements. researchgate.net In one case, attempting a Swern oxidation-mediated cyclization led to the formation of the desired polycyclic system but with a concurrent introduction of a methylsulfanylmethyl group at the indole 4-position. Mechanistic studies indicated that the fused ring system must be pre-formed before the Sommelet-Hauser rearrangement can take place. researchgate.net

The table below outlines different intramolecular cyclization and rearrangement reactions pertinent to indole systems.

| Reaction | Catalyst/Reagent | Key Mechanistic Step | Product Type | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Cyclization | Palladium acetate, Tri-n-butylphosphine | Insertion of Pd-H into alkyne | 2-Substituted-3-(1-alkenyl)indoles | organic-chemistry.org |

| Intramolecular Larock Annulation | Pd₂(dba)₃/DtPBF | Palladium-catalyzed annulation of halo-anilines and alkynes | 3,n-Fused tricyclic indoles | encyclopedia.pub |

| Tandem Beckmann Rearrangement/Cyclization | InCl₃, (NCCl)₃ | Beckmann rearrangement of ketoxime | N-Substituted indoles | mdpi.com |

| Oxidative Cyclization with Sommelet-Hauser Rearrangement | Swern reagents ((CF₃CO)₂O, DMSO) | Pre-formation of fused system followed by rearrangement | 4-Substituted polycyclic indoles | researchgate.net |

Mechanistic Aspects of Decarboxylative Transformations in Indole Carboxylic Acids

Decarboxylation, the removal of a carboxyl group, is a fundamental transformation in organic synthesis. For indole carboxylic acids, the precursors to compounds like this compound, the mechanism of decarboxylation can vary significantly depending on the reaction conditions.

In acidic media, the decarboxylation of indolecarboxylic acids has been shown to proceed through a mechanism involving protonated carbonic acid (PCA) as a key intermediate. nih.govacs.org In concentrated acid, water adds to the carboxyl group to form a hydrated species. This intermediate then undergoes a rate-determining carbon-carbon bond cleavage, releasing PCA. nih.govacs.org This hydrolytic route avoids the formation of the high-energy protonated carbon dioxide species. researchgate.net Solvent kinetic isotope effect studies support this mechanism, showing a decrease in the effect in more concentrated acid, consistent with a shift in the rate-determining step. acs.org

Under metal-free basic conditions, the decarboxylation of indole-3-carboxylic acids can be achieved smoothly. researchgate.nettandfonline.com One proposed mechanism involves the formation of the 1H-indole-3-carboxylate anion under basic conditions. This anion can then directly undergo decarboxylation to form a carbanion intermediate, which is subsequently protonated to yield the final indole product. tandfonline.com

Transition metals can also mediate decarboxylative reactions. Copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides provides an efficient route to N-aryl indoles. organic-chemistry.org The proposed catalytic cycle involves the formation of a copper carboxylate, followed by decarboxylation, anion exchange with the aryl halide, oxidative addition, and finally reductive elimination to form the product and regenerate the copper catalyst. organic-chemistry.org

The following table summarizes key findings on the mechanistic aspects of decarboxylation in indole carboxylic acids.

| Condition | Key Intermediate/Catalyst | Proposed Mechanism | Substrate | Reference |

|---|---|---|---|---|

| Concentrated Acid | Protonated Carbonic Acid (PCA) | Hydrolytic pathway involving a hydrated species | Indole-2- and Indole-3-carboxylic acids | nih.govacs.org |

| Basic (K₂CO₃-catalyzed) | Carbanion | Direct decarboxylation of carboxylate anion followed by protonation | Indole-3-carboxylic acids | tandfonline.com |

| Copper-Catalyzed | Cu₂O | Catalytic cycle involving copper carboxylate formation | Indole-2-carboxylic acids | organic-chemistry.org |

Analysis of Stereoelectronic Effects Governing Reactivity in Indole Derivatives

Stereoelectronic effects, which arise from the spatial arrangement of orbitals, play a critical role in dictating the geometry, reactivity, and selectivity of reactions involving indole derivatives. wikipedia.org These effects are a consequence of favorable orbital overlap between donor (filled) and acceptor (empty) orbitals, which can stabilize specific conformations or transition states. wikipedia.orgresearchgate.net

In the context of indole chemistry, the reactivity is governed by the electron-rich nature of the heterocyclic ring. However, stereoelectronic factors can fine-tune this reactivity. For instance, the presence and orientation of substituents on the indole ring can influence the molecule's electronic structure and, consequently, its reaction pathways. chemrxiv.org Computational studies have shown that substituents on the six-membered ring of the indole nucleus can significantly affect the ground state electronic structure by participating in resonance, whereas out-of-plane substitutions on the five-membered ring have a negligible effect. chemrxiv.org

These effects are crucial in cyclization reactions, where the stereochemical outcome is often determined by the need to achieve optimal orbital overlap in the transition state. For example, in intramolecular free-radical cyclizations, the stereochemistry of the newly formed ring is influenced by stereoelectronic preferences in the transition state geometry. acs.org

The reactivity of the N-H bond in indoles is also subject to stereoelectronic control. The acidity of this bond and its participation in substitution reactions are fundamental characteristics of the indole scaffold. chemrxiv.org The orientation of the lone pair on the nitrogen atom and its interaction with adjacent bonds and orbitals will influence its availability for reaction. Factors such as oxidation potential and the presence of the N-H bond are common determinants of the reactivity of indole derivatives in various oxidative systems. nih.gov

In essence, a thorough analysis of stereoelectronic effects is indispensable for understanding and predicting the outcomes of reactions involving complex indole derivatives like this compound and its precursors. These effects provide a framework for explaining observed selectivity and for designing synthetic strategies that favor the formation of a desired stereoisomer. wikipedia.org

Biochemical and Metabolic Pathways Involving Oxindole Acetic Acid Analogues

Catabolism of Indole-3-acetic Acid to Oxindole-3-acetic Acid in Plant Systems

The oxidation of indole-3-acetic acid (IAA) to 2-oxindole-3-acetic acid (oxIAA) represents a major catabolic pathway for IAA in various plant systems, including the endosperm and shoots of Zea mays. nih.govnih.gov This conversion is considered a key mechanism for regulating the levels of active IAA within the plant, as oxIAA is reported to be inactive in growth promotion. nih.gov The rate of this oxidation can, therefore, be a determining factor in controlling IAA-mediated growth processes. nih.gov

The enzymatic nature of this conversion has been demonstrated in vitro using tissue extracts from Zea mays. nih.gov Studies have shown that shoot, root, and endosperm tissues contain enzymes capable of oxidizing IAA to oxIAA. nih.gov This enzymatic activity is dependent on oxygen and is sensitive to heat, indicating its proteinaceous nature. nih.gov While the precise enzymatic mechanisms are complex, this oxidative pathway is a fundamental aspect of IAA homeostasis.

Enzymatic Transformations and Glucosylation Processes of Oxindole (B195798) Derivatives

Following the initial oxidation of IAA to oxIAA, further enzymatic transformations can occur, leading to a variety of derivatives. One significant modification is glucosylation, a common process in plants for detoxifying and storing compounds. frontiersin.org For instance, oxidized IAA can be glucosylated to form 2-oxindole-3-acetyl-1-O-ß-d-glucose (oxIAA-glc). frontiersin.org

In Zea mays seedlings, a prominent metabolic route involves the hydroxylation and subsequent glucosylation of oxIAA. nih.govnasa.govnih.gov Radiolabeled oxindole-3-acetic acid has been shown to be metabolized into 2,3-dihydro-7-hydroxy-2-oxo-1H-indole-3-acetic acid-7'-O-beta-D-glucopyranoside, also known as 7-hydroxyoxindole-3-acetic acid-glucoside. nasa.govnih.gov This compound is formed from both exogenously supplied labeled indole-3-acetic acid and oxindole-3-acetic acid. nasa.govnih.gov

| Starting Compound | Key Transformation | Resulting Product | Plant System |

| Indole-3-acetic acid (IAA) | Oxidation | 2-oxindole-3-acetic acid (oxIAA) | Zea mays |

| 2-oxindole-3-acetic acid (oxIAA) | Hydroxylation and Glucosylation | 7-hydroxy-2-oxindole-3-acetic acid-glucoside | Zea mays |

| IAA-Amino Acid Conjugates | Oxidation | oxIAA-Amino Acids (oxIAA-AAs) | Various Plants |

Identification of Oxindole Metabolites and Associated Biological Pathways in Organisms (e.g., Zea mays)

Extensive research in Zea mays has led to the identification of a clear catabolic pathway for IAA. nih.govnasa.govnih.gov This pathway begins with the conversion of IAA to oxIAA, which is then hydroxylated to form 7-hydroxy-2-oxindole-3-acetic acid. nih.gov The final step in this sequence is the glucosylation of the hydroxylated compound to produce 7-hydroxy-2-oxindole-3-acetic acid glucoside. nih.govnasa.govnih.gov

The presence of these metabolites has been confirmed as endogenous compounds in the caryopses and shoots of young seedlings. nasa.govnih.gov For example, 7-hydroxyoxindole-3-acetic acid-glucoside accumulates to significant levels in the kernel, often exceeding the amount of oxindole-3-acetic acid itself. nasa.govnih.gov In the shoot, its levels are comparable to those of both oxIAA and free IAA. nasa.govnih.gov

Beyond Zea mays, other oxindole derivatives have been identified in various plant species. For instance, in addition to oxIAA conjugates with aspartate and glutamate, recent studies have characterized novel oxIAA-amino acid conjugates, namely oxIAA-leucine (oxIAA-Leu) and oxIAA-phenylalanine (oxIAA-Phe). frontiersin.org The distribution and abundance of these different auxin metabolites can vary significantly among different plant species and even between different tissues within the same plant. frontiersin.org For example, oxIAA-amino acid conjugates are major metabolites in pea, whereas oxIAA-glc is predominant in Arabidopsis. frontiersin.org

Role of Oxindole Acetic Acid Derivatives as Secondary Metabolites in Biological Systems

Oxindole acetic acid derivatives are considered secondary metabolites that play a crucial role in the regulation of plant hormone levels. ebi.ac.uk Their formation through the catabolism of IAA serves as a mechanism to inactivate this potent growth hormone, thereby modulating plant growth and development. frontiersin.org These catabolic products can be considered part of the plant's machinery for maintaining hormonal balance.

The conjugation of oxIAA with sugars and amino acids to form derivatives like oxIAA-glc and oxIAA-amino acids serves as a means of storing and detoxifying the hormone catabolites. frontiersin.orgnih.gov These conjugates are generally biologically inactive storage forms or intermediates destined for further degradation. nih.gov The profile of these secondary metabolites can differ between plant species, reflecting diverse strategies for auxin homeostasis. frontiersin.org

Proposed Biosynthetic Schemes for Indole (B1671886) Alkaloids and Related Carboxylic Acids

The biosynthesis of the broader class of indole alkaloids, to which oxindole structures are related, originates from the amino acid tryptophan. nih.gov Tryptophan itself is synthesized via the shikimic acid pathway. nih.gov Various enzymatic modifications of tryptophan lead to a vast array of indole-containing secondary metabolites. nih.gov

While the catabolic pathway from IAA to oxindole derivatives is well-studied, the broader biosynthetic schemes for indole alkaloids and related carboxylic acids are complex and diverse. For instance, in Arabidopsis, derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) are synthesized from tryptophan and are involved in plant defense. researchgate.netnih.gov These pathways highlight the versatility of the indole scaffold in producing a wide range of biologically active molecules. The formation of various indole alkaloids often involves key intermediates and enzymatic steps, such as decarboxylation and condensation reactions, to build complex molecular architectures. nih.govacs.org

Structure Activity Relationship Sar Studies of Octahydro 2 Oxo 1h Indole 7 Acetic Acid Derivatives in Basic Research

Principles of Molecular Design for Targeted Interactions at a General Level

The primary objective of molecular design is to develop ligands that exhibit high affinity and selectivity for their intended biological targets. This is achieved through a deep understanding of the various non-covalent interactions that govern ligand-receptor binding, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. numberanalytics.com A balanced combination of these forces is essential for maximizing contact with the target receptor while minimizing off-target effects. americanpharmaceuticalreview.com

Key principles guiding this process include:

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. numberanalytics.comadvancedsciencenews.com By identifying and mapping these key features—such as hydrogen bond donors/acceptors, aromatic rings, and charged groups—researchers can design novel molecules that retain the necessary interactive elements for target binding. advancedsciencenews.com

Bioisosteric Replacement: This strategy involves substituting a functional group within a lead compound with another group that has similar physical or chemical properties. The goal is to enhance the compound's potency, selectivity, or pharmacokinetic profile. For instance, replacing a carboxylic acid group with a tetrazole ring can maintain the acidic nature while potentially improving metabolic stability.

Conformational Restriction: By introducing cyclic structures or other rigid elements into a molecule, its conformational flexibility can be reduced. This can lock the molecule into a bioactive conformation, leading to increased potency and selectivity by minimizing the entropic penalty of binding to the receptor.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known, computational methods like molecular docking and molecular dynamics simulations can be employed. alliedacademies.orgalliedacademies.org These techniques allow for the virtual screening of large compound libraries and the rational design of ligands that fit precisely into the target's binding site. alliedacademies.org

Impact of Stereochemistry on Molecular Recognition and Ligand-Receptor Interactions (Theoretical)

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in molecular recognition and biological activity. researchgate.net Since biological macromolecules like proteins and nucleic acids are chiral, they can exhibit a high degree of stereoselectivity when interacting with chiral ligands. researchgate.netresearchgate.net

The octahydro-2-oxo-1H-indole-7-acetic acid scaffold contains multiple chiral centers, giving rise to various stereoisomers. The specific spatial orientation of the atoms and functional groups in each isomer can dramatically influence its binding affinity and efficacy. nih.gov For example, one enantiomer of a chiral drug may bind to a receptor with high affinity and elicit a strong therapeutic response, while the other enantiomer may be inactive or even produce undesirable side effects. researchgate.netijpsjournal.com

This stereospecificity arises from the precise three-point attachment model, where a ligand must have at least three points of interaction with its receptor to achieve a stable and specific binding orientation. researchgate.net Even subtle differences in the spatial arrangement of these interaction points between stereoisomers can lead to significant differences in their ability to form a stable complex with the target. Therefore, the synthesis and evaluation of individual stereoisomers are crucial for understanding the SAR of this compound derivatives and for developing potent and selective therapeutic agents. nih.gov

Influence of Substituent Variations on Basic Molecular Properties and Interactions

Systematically altering the substituents on the this compound core allows researchers to probe the chemical environment of the binding site and to optimize the compound's properties. researchgate.net The nature of these substituents can influence a range of molecular properties, including:

Electronic Effects: The addition of electron-donating or electron-withdrawing groups can alter the electron density distribution within the molecule. lumenlearning.comnih.gov This, in turn, can affect the acidity or basicity of functional groups, their ability to form hydrogen bonds, and their participation in electrostatic interactions. lumenlearning.comacs.org For example, an electron-withdrawing group can enhance the acidity of a nearby proton, potentially strengthening its interaction with a basic residue in the receptor.

Lipophilicity: The lipophilicity, or "greasiness," of a molecule is a critical determinant of its ability to cross cell membranes and to engage in hydrophobic interactions with the target. researchgate.net Adding lipophilic substituents, such as alkyl or aryl groups, can enhance binding affinity by increasing favorable hydrophobic contacts within the binding pocket.

Steric Factors: The size and shape of a substituent can have a significant impact on how a ligand fits into its binding site. youtube.com Bulky substituents may be required to fill a large hydrophobic pocket, while smaller groups might be necessary to avoid steric clashes with the receptor.

The following interactive table provides hypothetical examples of how different substituents on the indole (B1671886) ring of an this compound derivative could influence its properties and interactions.

| Substituent (R) | Electronic Effect | Lipophilicity (logP) | Potential Interaction |

| -H | Neutral | Baseline | Baseline |

| -CH₃ | Electron-donating | Increased | Hydrophobic interaction |

| -Cl | Electron-withdrawing | Increased | Halogen bonding |

| -OH | Electron-donating (resonance), Electron-withdrawing (inductive) | Decreased | Hydrogen bond donor/acceptor |

| -NO₂ | Strongly electron-withdrawing | Increased | Dipole-dipole interactions |

| -OCH₃ | Electron-donating (resonance) | Slightly Increased | Hydrogen bond acceptor |

By systematically exploring these variations, a comprehensive SAR profile can be developed, guiding the design of more potent and selective derivatives of this compound. frontiersin.org

Analytical Methodologies for Characterization and Quantification of Octahydro 2 Oxo 1h Indole 7 Acetic Acid

Advanced Spectroscopic Characterization Techniques (NMR, IR, UV-Vis, Mass Spectrometry, X-ray Diffraction)

Spectroscopic methods are fundamental for elucidating the molecular structure of octahydro-2-oxo-1H-indole-7-acetic acid. Each technique provides unique information about the compound's atomic composition, functional groups, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed carbon-hydrogen framework of the molecule. For this compound, both ¹H and ¹³C NMR would be essential.

¹H NMR: The proton NMR spectrum would be complex due to the saturated bicyclic ring system. It would show distinct signals for the protons on the octahydro-indole core, the methylene (B1212753) protons of the acetic acid side chain, the N-H proton of the lactam, and the O-H proton of the carboxylic acid. The coupling patterns (splitting) between adjacent protons would help establish the connectivity and relative stereochemistry of the molecule.

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule, including the carbonyl carbons of the lactam and the carboxylic acid, the carbons of the bicyclic framework, and the methylene carbon of the acetic acid group.

Predicted NMR Data for this compound

| Atom | ¹H NMR Predicted Chemical Shift (ppm) | ¹³C NMR Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad singlet) | 170 - 180 | Shift is concentration and solvent dependent. |

| Lactam N-H | 7.5 - 8.5 (broad singlet) | - | Shift is solvent dependent. |

| Lactam Carbonyl (C=O) | - | 175 - 185 | |

| Acetic Acid (-CH₂-) | 2.0 - 3.0 (doublet or multiplet) | 35 - 45 | Shift and multiplicity depend on adjacent stereocenter. |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by strong absorption bands corresponding to the vibrations of its key functional groups.

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Lactam | N-H stretch | 3200-3400 |

| Lactam | C=O stretch | 1650-1680 |

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound. Molecules with conjugated π-systems (chromophores) typically show strong UV-Vis absorption. Since the octahydro-indole core of the target molecule is fully saturated and lacks a chromophore, it is not expected to exhibit significant absorbance in the standard UV-Vis range (200-800 nm). This characteristic has been noted for similar non-chromophoric compounds like octahydro-1H-indole-2-carboxylic acid. researchgate.netlongdom.org

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental formula. High-resolution mass spectrometry would provide the exact mass, confirming the molecular formula C₁₀H₁₅NO₃. The fragmentation pattern would be key to confirming the structure, with expected losses of fragments such as the carboxyl group (-COOH) or the entire acetic acid side chain (-CH₂COOH).

X-ray Diffraction: This technique is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the absolute stereochemistry of its chiral centers. Studies on related indole (B1671886) carboxylic acids have successfully used this method to elucidate their crystal structures. mdpi.comresearchgate.net

Chromatographic Separation and Purification Methods (e.g., Flash Chromatography, GC-MS)

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or biological extracts.

Flash Chromatography: This is a standard purification technique used in synthetic chemistry. Due to the polar nature of the carboxylic acid and lactam functional groups, a polar stationary phase like silica (B1680970) gel would be suitable. The mobile phase would typically be a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), with the polarity gradually increased to elute the compound from the column.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds. Due to the low volatility of the carboxylic acid, derivatization is typically required before analysis. The carboxylic acid group is often converted to a more volatile ester (e.g., a methyl or trimethylsilyl (B98337) ester). nih.gov The derivatized compound can then be separated from other components on a GC column and identified by its characteristic mass spectrum.

Application of Isotopic Labeling for Pathway Tracing and Quantitative Analysis

Isotopic labeling involves replacing one or more atoms in a molecule with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N). This technique is invaluable for quantitative analysis and for studying metabolic pathways.

Pathway Tracing: In biological systems, isotopically labeled this compound could be used to trace its metabolic fate. By introducing the labeled compound into a system (e.g., a cell culture or organism), researchers can track its conversion into other metabolites using mass spectrometry. This approach is widely used in studying the biosynthesis and catabolism of related compounds like indole-3-acetic acid. nih.govnasa.gov

Quantitative Analysis: Stable isotope-labeled this compound serves as an ideal internal standard for accurate quantification using the isotope dilution method. plos.org A known amount of the labeled compound is added to a sample before extraction and analysis (typically by LC-MS). Because the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it can correct for sample loss during preparation and for variations in instrument response. This allows for highly accurate and precise measurement of the compound's concentration in complex matrices. osti.gov The use of stable isotope-labeled precursors, coupled with sensitive LC-MS methods, provides a robust platform for detailed kinetic analysis of metabolic networks involving this and related indolic compounds. nih.gov

Future Directions and Emerging Research Avenues for Octahydro 2 Oxo 1h Indole 7 Acetic Acid Research

Innovations in Synthetic Strategies for Complex Octahydroindole Structures.

The development of novel and efficient synthetic methodologies is paramount to unlocking the full potential of the octahydro-2-oxo-1H-indole-7-acetic acid scaffold. Future research will likely focus on creating more complex and diverse derivatives with high degrees of stereochemical control.

One promising avenue is the advancement of cascade reactions , which allow for the construction of multiple rings and stereocenters in a single step from simpler starting materials. For instance, gold(I)-catalyzed cascade reactions have been successfully employed to create polycyclic indole (B1671886) skeletons. pnas.org Similarly, reduction/cyclization cascade reactions have proven effective in generating novel N-fused polycyclic indolines. nih.gov The application of such strategies to precursors of this compound could provide rapid access to a library of structurally diverse analogs.

Furthermore, stereoselective synthesis will continue to be a major focus. The biological activity of complex molecules is often dictated by their three-dimensional structure. Methods that provide selective access to either cis- or trans-fused octahydroindole motifs are of particular interest, as the stereochemistry of the ring junction can significantly influence their biological profile. nih.gov The development of organocatalytic Michael additions to generate enantiomerically enriched γ-nitroketones has already provided a pathway to stereoselective synthesis of 3-aryloctahydroindoles, and similar approaches could be adapted for the synthesis of derivatives of this compound. nih.gov

The discovery and application of novel catalysts will also drive innovation in this area. Palladium-catalyzed multicomponent cascade reactions, for example, have been used to synthesize N-fused polycyclic indoles from 3-diazo oxindoles and isocyanides. wikipedia.org Yttrium(III) catalysts have been shown to be effective in the tandem ring-opening and subsequent cyclization reactions to form polycyclic spiroindolines. enamine.net Exploring the utility of these and other transition metal catalysts for the functionalization of the this compound core will be a key research direction.

| Synthetic Strategy | Potential Application to this compound | Key Advantages |

| Cascade Reactions | Rapid construction of polycyclic derivatives from advanced intermediates. | Increased molecular complexity in fewer steps, improved efficiency. |

| Stereoselective Synthesis | Precise control over the stereochemistry of the ring fusion and substituents. | Access to specific stereoisomers for structure-activity relationship studies. |

| Novel Catalysis | Introduction of new functional groups and ring systems onto the core scaffold. | Milder reaction conditions, higher yields, and novel transformations. |

Deeper Mechanistic Insights through Integrated Experimental and Computational Approaches.

A thorough understanding of the reaction mechanisms, molecular conformations, and electronic properties of this compound and its derivatives is crucial for rational design and optimization. The integration of experimental techniques with computational modeling offers a powerful approach to gaining these deeper insights.

Computational studies , particularly using Density Functional Theory (DFT), can provide valuable information on the electronic structure, stability of intermediates, and transition states of synthetic reactions. ox.ac.uk For instance, DFT calculations have been used to elucidate the mechanisms of gold-catalyzed formation of carbazoles and to predict the regioselectivity of nucleophilic additions to indolynes. nih.govnih.gov Such computational analyses could be applied to predict the reactivity of the this compound scaffold and to guide the development of new synthetic methodologies.

These computational predictions can be validated and further explored through a suite of experimental techniques . Spectroscopic methods such as Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and UV-visible spectroscopy are essential for the characterization of reactants, intermediates, and products. wikipedia.orgenamine.net For example, 1H-NMR and IR spectroscopy have been used to confirm the formation of indolenine structures in Fischer indole synthesis. wikipedia.org Time-resolved spectroscopic techniques could be employed to study the dynamics of photoexcited states of functionalized indole derivatives, providing insights into their photophysical properties. nih.gov

The combination of these approaches can create a powerful feedback loop. For example, computational modeling might predict a novel reaction pathway, which can then be experimentally tested. Conversely, unexpected experimental results can prompt new computational studies to understand the underlying mechanism. This integrated approach has been successfully used to study the properties of indole alkaloids and their interactions with biological targets. nih.gov

| Approach | Application to this compound | Expected Insights |

| Computational (DFT) | Modeling reaction pathways, predicting stability of isomers, calculating electronic properties. | Understanding reaction mechanisms, predicting reactivity, guiding synthetic design. |

| Experimental (Spectroscopy) | Characterization of reactants, intermediates, and products; studying reaction kinetics. | Confirmation of molecular structures, validation of computational models. |

| Integrated Approach | Combining computational predictions with experimental validation. | A comprehensive understanding of structure-property-activity relationships. |

Elucidation of Undiscovered Metabolic and Degradation Pathways of Indole-Based Compounds.

While the metabolic and degradation pathways of indole and indole-3-acetic acid (IAA) have been studied, particularly in microorganisms, the fate of saturated derivatives like this compound remains largely unknown. Future research in this area will be crucial for understanding the compound's environmental persistence, bioavailability, and potential toxicological profile.

The microbial degradation of indole often proceeds through oxidation to form intermediates such as oxindole (B195798), isatin (B1672199), and anthranilate. pnas.orgnih.gov Both aerobic and anaerobic pathways have been identified, involving a variety of bacterial and fungal species. nih.gov The initial step in aerobic degradation is often catalyzed by oxygenases, which are encoded by gene clusters such as the iac (indole-3-acetic acid catabolism) genes. wikipedia.orgnih.gov

In mammals, cytochrome P450 (CYP) enzymes play a significant role in the metabolism of indole, leading to the formation of oxidized products like indoxyl. nih.govunimi.it These enzymes are also heavily involved in the diversification of complex indole alkaloids in plants, catalyzing reactions such as hydroxylation and epoxidation. nih.govenamine.net

For this compound, the saturated carbocyclic ring presents a different metabolic challenge compared to the aromatic indole core. It is plausible that its degradation would involve different enzymatic machinery. Future research should investigate the following possibilities:

Hydroxylation of the saturated ring: Cytochrome P450s or other monooxygenases could hydroxylate the cyclohexane (B81311) portion of the molecule, creating a more polar metabolite that can be more easily excreted or further degraded.

Ring cleavage of the saturated system: Following initial oxidation, enzymatic ring cleavage could occur, breaking down the bicyclic core.

Metabolism of the acetic acid side chain: The acetic acid moiety could be subject to processes such as beta-oxidation or conjugation with amino acids or glucuronic acid.

Identifying the specific enzymes and microorganisms capable of degrading this compound will require a combination of metabolomics studies, enzyme assays, and genetic analyses.

| Pathway Type | Known Substrates | Potential Application to this compound |

| Microbial Degradation | Indole, Indole-3-acetic acid | Identification of bacteria and fungi capable of utilizing the compound as a carbon source. |

| Enzymatic Oxidation | Indole, Indole alkaloids | Elucidation of the roles of oxygenases and cytochrome P450s in its metabolism. |

| Side Chain Modification | Fatty acids, xenobiotics | Investigation of conjugation and oxidation pathways for the acetic acid group. |

Development of Chemical Biology Tools Based on the Octahydro-2-oxo-1H-Indole Scaffold.

The unique three-dimensional structure of the this compound scaffold makes it an attractive starting point for the development of sophisticated chemical biology tools. These tools can be used to probe biological systems, identify protein targets, and visualize cellular processes.

Photoaffinity labeling (PAL) is a powerful technique for identifying the binding partners of a small molecule. wikipedia.org This involves incorporating a photoreactive group, such as a diazirine or benzophenone, into the molecule of interest. nih.govenamine.net Upon photoactivation, the probe forms a covalent bond with its target protein, allowing for its identification. The this compound scaffold could be functionalized with a photoreactive moiety to create probes for identifying its cellular targets. pnas.org

Fluorescent probes are invaluable for visualizing the localization and dynamics of molecules in living cells. The indole scaffold has been used as the basis for long-wavelength fluorescent probes for bioimaging. nih.govmdpi.com By conjugating a fluorophore to the this compound core, it may be possible to develop probes to track its uptake and distribution within cells and organisms. The acetic acid side chain provides a convenient handle for such modifications.

A particularly exciting future direction is the use of this scaffold in targeted protein degradation (TPD) . Technologies like PROteolysis TArgeting Chimeras (PROTACs) utilize bifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. nih.govnih.gov The oxindole framework has recently been identified as a novel moiety for recruiting the DCAF11 E3 ligase in PROTAC design. biorxiv.org The octahydro-2-oxo-1H-indole scaffold could be explored as a novel E3 ligase recruiter or as the target-binding portion of a PROTAC, with the acetic acid group serving as an attachment point for a linker.

| Chemical Biology Tool | Design Principle | Potential Application of the Scaffold |

| Photoaffinity Probes | Covalent labeling of target proteins upon photoactivation. | Incorporation of a photoreactive group to identify binding partners. |

| Fluorescent Probes | Visualization of molecular localization and dynamics. | Conjugation of a fluorophore for cellular imaging studies. |

| Targeted Protein Degradation (e.g., PROTACs) | Bifunctional molecules that induce degradation of a target protein. | Use as a novel E3 ligase ligand or as a target-binding moiety. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing octahydro-2-oxo-1H-Indole-7-acetic acid with high purity?

- Methodological Answer : Multi-step organic synthesis is typically employed, starting with functionalized indole precursors. Key steps include cyclization under acidic or basic conditions and selective oxidation at the 2-position. For example, refluxing intermediates with sodium acetate in acetic acid (common in indole derivative synthesis) ensures proper ring closure and stabilization of the oxo group . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (DMF/acetic acid mixtures) is critical to achieving >95% purity.

Q. Which analytical techniques are optimal for structural confirmation and purity assessment?

- Methodological Answer :

- 1H/13C NMR : Resolve bicyclic structure and confirm stereochemistry (e.g., coupling constants for adjacent protons in the octahydro ring) .

- HPLC-MS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to assess purity and detect byproducts. Electrospray ionization (ESI) in negative mode is ideal for carboxylic acid detection .

- FT-IR : Identify key functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the oxo group) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store as a lyophilized powder at -20°C under inert gas (argon) to prevent oxidation. For short-term use, room temperature in a desiccator (silica gel) is acceptable. Avoid aqueous solutions unless buffered at pH 6–7, as the carboxylic acid group may hydrolyze under extreme pH .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Studies : Use a wide concentration range (nM–mM) to identify therapeutic vs. toxic thresholds.

- Mechanistic Assays : Pair cell viability assays (MTT) with target-specific tests (e.g., enzyme inhibition for kinases or proteases) to distinguish direct vs. off-target effects .

- Metabolomic Profiling : LC-MS-based metabolomics can reveal metabolite interference or degradation products contributing to variability .

Q. How can stereochemical outcomes be controlled during synthesis of derivatives (e.g., substituents at the 3a-position)?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to enforce stereochemistry during ring saturation .

- Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters to prevent racemization during substitutions .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict transition-state energies to guide solvent and temperature selection for stereoselectivity .

Q. What approaches are recommended for elucidating the compound’s mechanism of action in neuropharmacological studies?

- Methodological Answer :

- Receptor Binding Assays : Radioligand competition assays (e.g., ³H-GABA for GABA receptor binding) with purified synaptic membranes.

- Patch-Clamp Electrophysiology : Assess ion channel modulation in primary neurons or transfected HEK293 cells .

- CRISPR Knockout Models : Target candidate receptors (e.g., NMDA subunits) in neuronal cell lines to confirm pathway involvement .

Q. How can researchers address batch-to-batch variability in bioactivity studies?

- Methodological Answer :

- QC Protocols : Mandate NMR and HPLC-MS consistency checks for each batch.

- Stability-Indicating Assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) identify labile functional groups requiring formulation adjustments .

- Positive Controls : Include reference compounds (e.g., indomethacin for COX inhibition) to normalize inter-experiment variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.